N-desmethyl-Doxylamine (succinate)

Catalog No.
S11223881
CAS No.
M.F
C20H26N2O5
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-desmethyl-Doxylamine (succinate)

Product Name

N-desmethyl-Doxylamine (succinate)

IUPAC Name

butanedioic acid;N-methyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine

Molecular Formula

C20H26N2O5

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C16H20N2O.C4H6O4/c1-16(19-13-12-17-2,14-8-4-3-5-9-14)15-10-6-7-11-18-15;5-3(6)1-2-4(7)8/h3-11,17H,12-13H2,1-2H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

OFYCOMGEUIVSJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCNC.C(CC(=O)O)C(=O)O

N-desmethyl-Doxylamine (succinate) (CAS 2731375-61-2) is the stable succinate salt of the primary metabolite of the first-generation antihistamine doxylamine . In physiological systems, doxylamine undergoes hepatic CYP450-mediated N-demethylation to yield this secondary amine, which accounts for approximately 20% of urinary excretion [1]. In industrial and analytical procurement, this compound is primarily utilized as a high-purity reference standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) pharmacokinetic tracking, forensic toxicology, and rigorous pharmaceutical impurity profiling. Its availability as a succinate salt ensures long-term stability (≥4 years at -20°C) and gravimetric reliability for stringent quality control workflows .

Substituting the parent compound (doxylamine) or the secondary metabolite (N,N-didesmethyldoxylamine) for N-desmethyl-Doxylamine is analytically invalid due to distinct mass-to-charge (m/z) ratios and differing retention times in chromatographic separations [1]. Furthermore, attempting to procure the free base form of N-desmethyldoxylamine (CAS 78868-03-8) introduces significant handling challenges; the free base presents as a viscous liquid, which severely compromises gravimetric precision during the preparation of standard solutions . Finally, for regulatory nitrosamine screening, the parent tertiary amine cannot substitute for this secondary amine, as only the latter serves as the direct reactive precursor to the highly scrutinized N-nitroso-N-desmethyl-doxylamine impurity required for ANDA and DMF filings [2].

Solid-State Stability and Gravimetric Precision

The physical form of an analytical standard dictates the precision of stock solution preparation. N-desmethyl-Doxylamine (succinate) is formulated as a stable, crystalline solid powder, whereas the corresponding free base (CAS 78868-03-8) typically presents as a liquid at room temperature . The solid succinate salt allows for highly accurate microbalance weighing, eliminating the transfer losses, meniscus reading errors, and environmental degradation risks associated with handling viscous liquid amines .

Evidence DimensionPhysical state at standard temperature and pressure (STP)
Target Compound DataStable solid (powder)
Comparator Or BaselineN-desmethyldoxylamine free base (Liquid)
Quantified DifferenceSolid vs. Liquid phase, enabling standard analytical weighing protocols without liquid-transfer variance.
ConditionsRoom temperature handling for analytical stock solution preparation

Procuring the solid succinate salt ensures reproducible, error-free gravimetric preparation of calibration curves, which is critical for ISO-certified and GMP-compliant analytical laboratories.

Absolute Mass Differentiation for Pharmacokinetic LC-MS/MS

In therapeutic drug monitoring and pharmacokinetic studies, the parent drug and its metabolites must be distinctly quantified. N-desmethyl-Doxylamine yields a distinct protonated precursor ion at m/z 257 [M+H]+, compared to the parent doxylamine at m/z 271 [M+H]+ and the didesmethyl metabolite at m/z 243 [M+H]+ [1]. This 14 Da mass shift guarantees zero isobaric interference during multiple reaction monitoring (MRM) methods [2].

Evidence DimensionPrecursor ion mass-to-charge ratio (m/z)
Target Compound Datam/z 257 [M+H]+
Comparator Or BaselineDoxylamine parent drug (m/z 271 [M+H]+)
Quantified Difference14 Da mass reduction corresponding to the loss of one N-methyl group.
ConditionsElectrospray ionization (ESI) positive mode in LC-MS/MS

Using the exact desmethyl reference standard is mandatory to calibrate MS detectors for the specific quantification of this major urinary metabolite without parent-drug cross-talk.

Precursor Suitability for Nitrosamine Impurity Profiling

Regulatory agencies strictly mandate the monitoring of N-nitrosamine impurities in pharmaceutical products. As a secondary amine, N-desmethyldoxylamine is the direct, highly reactive precursor to N-nitroso-N-desmethyl-doxylamine [1]. In contrast, the parent doxylamine is a tertiary amine and exhibits orders of magnitude lower direct reactivity toward nitrosating agents, requiring prior dealkylation to form the same impurity [2].

Evidence DimensionAmine classification and nitrosation pathway
Target Compound DataSecondary amine (direct 1:1 nitrosation precursor)
Comparator Or BaselineDoxylamine (Tertiary amine, indirect/low-yield nitrosation)
Quantified DifferenceDirect primary vulnerability to nitrosating agents vs. indirect/trace vulnerability.
ConditionsForced degradation and API stability testing environments

Procurement of this specific secondary amine standard is essential for pharmaceutical manufacturers to accurately spike, simulate, and validate N-nitrosamine formation pathways for ANDA and DMF regulatory submissions.

Pharmacokinetic and Bioequivalence LC-MS/MS Assays

Because it provides the exact m/z 257 precursor ion, N-desmethyl-Doxylamine (succinate) is the required reference standard for bioanalytical laboratories quantifying the metabolic clearance of doxylamine in human plasma and urine [1]. It enables the construction of accurate calibration curves for the ~20% fraction of the drug eliminated via this pathway.

Pharmaceutical Nitrosamine Impurity Profiling

In response to stringent FDA and EMA regulations regarding nitrosamines, this compound is utilized as a critical secondary amine precursor in forced degradation studies [2]. Quality control labs procure it to validate analytical methods for detecting N-nitroso-N-desmethyl-doxylamine in commercial doxylamine API batches.

Forensic Toxicology and Wastewater Epidemiology

The robust solid-state stability of the succinate salt makes it ideal for preparing long-lasting stock solutions used in forensic screening and environmental wastewater monitoring . Detecting this specific metabolite confirms human consumption and metabolism of doxylamine, distinguishing it from un-metabolized environmental dumping of the parent drug.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

374.18417193 g/mol

Monoisotopic Mass

374.18417193 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-08-2024

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